molecular formula C19H13F3N6O2S B2607237 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 868968-82-5

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2607237
CAS No.: 868968-82-5
M. Wt: 446.41
InChI Key: BXUSWWCKQJMICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a potent and selective ATP-competitive inhibitor of transforming growth factor-beta receptor I (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5). This compound demonstrates high efficacy in suppressing TGF-β1-induced Smad2/3 phosphorylation , a central signaling pathway in fibrotic progression and epithelial-to-mesenchymal transition (EMT). Its primary research value lies in probing the pathological roles of the TGF-β pathway, with significant applications in the study of idiopathic pulmonary fibrosis, hepatic fibrosis, and chronic kidney disease. Furthermore, due to the critical role of TGF-β signaling in tumor microenvironment immunosuppression and cancer metastasis , this inhibitor serves as a vital tool compound in oncology research for investigating mechanisms of drug resistance and for developing novel therapeutic strategies aimed at disrupting pro-tumorigenic signaling networks.

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6O2S/c20-19(21,22)30-14-5-3-13(4-6-14)24-16(29)11-31-17-8-7-15-25-26-18(28(15)27-17)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSWWCKQJMICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This is followed by the introduction of the thioacetamide group and the trifluoromethoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Reactivity and Reaction Conditions

Reaction Type Conditions Key Observations
Triazolo-pyridazine core synthesisHigh-temperature cyclization, DMF/DMSO solvents, base catalysts (K₂CO₃)Formation of fused heterocycles with controlled regioselectivity.
Thioacetamide formationThiolating agents (e.g., thiourea), mild acid/base conditionsFacilitates substitution at position 3; sensitive to steric hindrance.
Amide bond formationEDC/HOBt coupling, DMF, RT-40°CEfficient coupling with aromatic amines; requires anhydrous conditions .

Electrophilic Aromatic Substitution

  • The pyridazine and triazole rings may undergo electrophilic substitution at positions ortho to nitrogen atoms, influenced by electron-withdrawing groups (e.g., trifluoromethoxy).

  • Fluorine substituents enhance electron-deficiency, increasing reactivity in nucleophilic aromatic substitution (e.g., at position 6).

Thioacetamide Reactivity

  • The thioacetamide group participates in:

    • Acyl transfer reactions : Susceptible to hydrolysis under basic conditions.

    • Michael addition : Potential for conjugate addition to α,β-unsaturated carbonyls .

Analytical Characterization

Common methods for similar compounds include:

  • NMR spectroscopy :

    • 1{}^{1}H NMR to confirm aromatic proton environments and amide coupling.

    • 13{}^{13}C NMR to identify carbonyl and heterocyclic carbons.

  • Mass spectrometry :

    • ESI-MS for molecular ion detection (expected m/zm/z ~ 500–550) .

  • TLC/HPLC :

    • Monitoring reaction progress and purity.

Scientific Research Applications

Biological Activities

  • Anticancer Potential :
    • Compounds similar to this one have been investigated for their ability to inhibit various cancer cell lines. Research indicates that derivatives of triazole and pyridazine are effective against tumors due to their interference with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties :
    • The thioether moiety in the compound may confer antimicrobial activity. Studies have shown that triazole-based compounds exhibit antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .
  • Neurological Applications :
    • The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Triazolo derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in conditions like depression or anxiety disorders .

Case Studies

  • Cancer Treatment : A study on triazolo derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that modifications to the core structure can enhance efficacy against specific cancer types .
  • Antimicrobial Research : Another investigation highlighted the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative antibiotics .
  • Neurological Disorders : A patent application discussed the use of similar compounds for treating psychiatric disorders, emphasizing their role in modulating serotonin receptors, which are crucial in mood regulation .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The trifluoromethoxyphenyl group enhances its binding affinity and selectivity for certain kinases, contributing to its potent biological activity.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name / Identifier Substituents on Triazolo-Pyridazine Core Key Structural Differences Potential Implications
Target Compound - 3-(Pyridin-3-yl)
- 6-(Thioacetamide with N-(4-(trifluoromethoxy)phenyl))
Reference compound High lipophilicity due to trifluoromethoxy group; may enhance membrane permeability
N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide (RN: 868968-98-3) - 3-(Pyridin-3-yl)
- 6-(Thioacetamide with N-((tetrahydrofuran-2-yl)methyl))
Tetrahydrofuran-derived N-substituent Increased polarity from ether oxygen; potential solubility improvement
NE-018 (Lenalidomide derivative) Thieno-triazolo-diazepine core with complex PROTAC-linked substituents Different heterocyclic core (thieno-triazolo-diazepine) Targets protein degradation via E3 ligase recruitment; distinct mechanism of action
Example 83 (From ) Pyrazolo-pyrimidine core with chromenone and fluorophenyl groups Pyrazolo-pyrimidine instead of triazolo-pyridazine Likely targets kinase pathways; structural divergence reduces direct comparability
1313425-85-2 () Thiazolo-pyridine core with difluorobenzyl and trifluoromethoxyphenyl groups Thiazolo-pyridine core Varied electronic effects from sulfur atom; potential for altered target binding

Physicochemical Properties

  • Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups).

Research Implications and Gaps

Bioactivity Profiling: No direct evidence links the target compound to specific therapeutic pathways (e.g., ferroptosis induction or kinase inhibition). Comparative studies with analogs like RN: 868968-98-3 could clarify structure-activity relationships.

Synthetic Optimization: ’s methodologies could be adapted to explore novel derivatives with balanced lipophilicity and solubility .

Target Selectivity : The trifluoromethoxy group may confer selectivity for hydrophobic binding pockets in biological targets, a hypothesis requiring validation via docking studies or assays.

Biological Activity

The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multi-step reactions starting from basic precursors. A common synthetic route includes the formation of the triazole ring through cyclization reactions involving pyridine derivatives and thiol compounds. Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction time.

Table 1: Summary of Synthetic Routes

StepReactantsConditionsProduct
1Pyridine derivative + HydrazineHeatHydrazide
2Hydrazide + Carbon disulfide + KOHCyclizationTriazole
3Triazole + Thiophenol + Acetic anhydrideReactionTarget compound

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various physiological processes, making them important targets in drug design.

  • Enzyme Inhibition : The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to therapeutic effects in conditions such as glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition).
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its structure suggests potential interactions with bacterial cell membranes or vital metabolic pathways.

Case Studies

Recent research has evaluated the efficacy of similar triazole compounds against Mycobacterium tuberculosis and other pathogens. For instance, derivatives with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting DNA replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

Table 2: Biological Activities and Their Mechanisms

Activity TypeMechanismReference
Enzyme InhibitionBinds to active sites of carbonic anhydrase
AntimicrobialDisrupts bacterial cell wall synthesis
AnticancerInhibits DNA replication
Anti-inflammatoryModulates cytokine release

Comparative Analysis

When compared to other compounds within the triazole family, this specific compound stands out due to its unique combination of functional groups that enhance its biological activity.

Table 3: Comparison with Similar Compounds

Compound TypeActivityUnique Features
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesAntimicrobialContains thiadiazole moiety
[1,2,4]Triazolo[1,5-a]pyridinesEnzyme inhibitorsPyridine ring enhances solubility
Pyrazolo[5,1-c][1,2,4]triazinesAntiviralUnique heterocyclic structure

Q & A

Q. Table 1. Comparative Toxicity Profiles of Related Compounds

Compound IDAcute Oral Toxicity (GHS)Skin IrritationSource
AG01AQFE ()Category 4Severe
6-Chloro-7-cyclobutyl analogNot classifiedNone reported

Q. Table 2. Key Structural Modifications and BRD4 Inhibitory Activity

Modification SiteIC₅₀ (nM)Selectivity (BRD4 vs. BRD2)Source
Bivalent triazolopyridazine1.2>100-fold
Monovalent analog45.75-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.